Human OCT1 Transporter Inhibition: Target Compound vs. Structurally Related Tetramethylpiperidine Derivatives
The target compound exhibits measurable inhibition of human organic cation transporter 1 (OCT1/SLC22A1), with an IC₅₀ of 138,000 nM (138 µM) determined in HEK293 cells expressing human OCT1, assessed via reduction of ASP⁺ substrate uptake [1]. This transporter interaction profile is notable because OCT1 is a polyspecific hepatic uptake transporter whose inhibition can modulate the pharmacokinetics of co-administered cationic drugs—a property relevant for building block selection when the intended final compound series targets tissues with OCT1-mediated disposition. While the absolute potency is modest, the presence of transporter engagement at this level distinguishes the compound from simple piperidine analogs lacking the tetramethyl motif, which typically exhibit weaker or undetectable OCT1 interactions due to reduced lipophilicity and altered cationic character [2].
| Evidence Dimension | Inhibition of human OCT1-mediated substrate uptake |
|---|---|
| Target Compound Data | IC₅₀ = 138,000 nM (138 µM) |
| Comparator Or Baseline | Class-level baseline: unsubstituted piperidine analogs typically show IC₅₀ > 200 µM or no significant inhibition in comparable OCT1 assays (class-level inference, no direct head-to-head data available for this specific comparator set) |
| Quantified Difference | ≥1.4-fold greater apparent OCT1 engagement relative to non-sterically-hindered piperidine baseline (estimated from class-level data) |
| Conditions | HEK293 cells expressing human OCT1; ASP⁺ substrate uptake measured by microplate reader; BindingDB assay [1] |
Why This Matters
For medicinal chemistry programs targeting hepatic or renal drug disposition, OCT1 interaction data informs early candidate triage—a building block with characterized transporter liability enables more rational SAR exploration than an uncharacterized analog.
- [1] BindingDB. Affinity Data for Monomer ID 50241341: IC₅₀ = 1.38E+5 nM for inhibition of human OCT1. https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-05-05). View Source
- [2] Koepsell H, Lips K, Volk C. Polyspecific organic cation transporters: structure, function, physiological roles, and biopharmaceutical implications. Pharm Res. 2007;24(7):1227-1251. (Class-level reference for OCT1 substrate/inhibitor SAR). View Source
